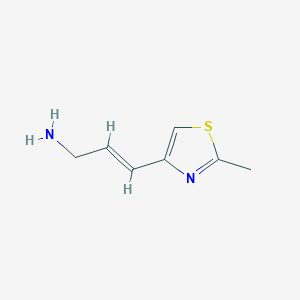

3-(2-Methylthiazol-4-yl)prop-2-en-1-amine

Description

Significance of Thiazole (B1198619) Heterocycles in Chemical and Biological Research

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govglobalresearchonline.net The thiazole ring is a key structural component in numerous FDA-approved drugs, underscoring its therapeutic relevance. globalresearchonline.net

The 2-methylthiazole (B1294427) moiety, a specific derivative of thiazole, serves as a versatile building block in the synthesis of more complex molecules. It is recognized for its applications in the development of pharmaceuticals, agrochemicals, and even flavoring agents. ekb.eg The presence of the methyl group at the 2-position can influence the electronic properties and steric interactions of the molecule, which in turn can modulate its biological activity. ijirt.org Research has shown that 2-aminothiazole (B372263) derivatives, a class of compounds related to the 2-methylthiazole structure, possess a broad spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer activities. nih.gov

The allylamine (B125299), or prop-2-en-1-amine, functionality is a valuable component in molecular design and pharmaceutical synthesis. nih.gov It is a primary amine attached to an allyl group, providing a reactive handle for a variety of chemical transformations. This versatility allows for its incorporation into diverse molecular architectures to create active pharmaceutical ingredients (APIs). nih.gov Pharmaceutically important allylamines include antifungal agents like naftifine (B1207962) and terbinafine, which highlights the therapeutic potential of this functional group. nih.gov The unsaturated nature of the allyl group also presents opportunities for further functionalization and polymerization.

Contextualization of 3-(2-Methylthiazol-4-yl)prop-2-en-1-amine within Existing Chemical Libraries

Chemical libraries are vast collections of compounds used in high-throughput screening for drug discovery. The construction of libraries based on privileged scaffolds, such as the thiazole ring, is a common strategy in medicinal chemistry. mdpi.com this compound can be contextualized as a novel entry into such libraries, combining the established biological relevance of the thiazole core with the synthetic versatility of the allylamine side chain. Its unique structure offers the potential for new intellectual property and the exploration of previously untapped biological targets.

Rationale and Objectives for Comprehensive Academic Investigation of this compound

The primary rationale for a comprehensive investigation of this compound stems from the synergistic potential of its two key functional groups. The thiazole moiety provides a platform for a wide range of biological activities, while the allylamine group offers a site for derivatization and interaction with biological targets.

The main objectives of such an investigation would be:

To synthesize and purify this compound.

To fully characterize its chemical structure and properties using advanced analytical techniques.

To screen the compound for a variety of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory effects.

To explore the structure-activity relationship (SAR) by synthesizing and testing a library of related derivatives.

To investigate its mechanism of action at the molecular level for any identified biological activities.

Methodological Frameworks and Interdisciplinary Approaches for Compound Characterization and Study

A thorough investigation of this compound necessitates an interdisciplinary approach, combining synthetic organic chemistry, analytical chemistry, computational modeling, and various biological assays.

Synthesis and Purification: The synthesis would likely involve a multi-step process, potentially utilizing established methods for the formation of the thiazole ring and the introduction of the allylamine side chain. Purification would be achieved through techniques such as column chromatography and recrystallization.

Structural Characterization: A suite of spectroscopic and spectrometric techniques would be employed to confirm the structure and purity of the compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the amine (N-H) and the carbon-carbon double bond (C=C). researchgate.net

Elemental Analysis: This would provide the empirical formula of the compound.

Computational Studies: Molecular modeling and docking studies can predict the potential binding modes of the compound with various biological targets, guiding the biological evaluation. ijirt.orgnih.gov

Biological Evaluation: A range of in vitro and in vivo assays would be conducted to assess the biological activity of the compound. This could include antimicrobial susceptibility testing, cytotoxicity assays against cancer cell lines, and enzyme inhibition assays.

Data Tables

Table 1: Representative Physicochemical Properties of 2-Methylthiazole

| Property | Value |

| Molecular Formula | C4H5NS |

| Molecular Weight | 99.15 g/mol |

| Boiling Point | 128-130 °C |

| Density | 1.11 g/cm3 |

| Appearance | Colorless to pale yellow liquid |

Data is illustrative and sourced from publicly available databases for 2-methylthiazole.

Table 2: Representative Physicochemical Properties of Allylamine (Prop-2-en-1-amine)

| Property | Value |

| Molecular Formula | C3H7N |

| Molecular Weight | 57.09 g/mol |

| Boiling Point | 53-54 °C |

| Density | 0.761 g/cm3 |

| Appearance | Colorless liquid |

Data is illustrative and sourced from publicly available databases for allylamine.

Retrosynthetic Analysis of the this compound Structure

A retrosynthetic analysis of the target molecule reveals several logical disconnections to simplify the structure into readily available starting materials. The most common strategy involves disconnecting the molecule at the carbon-carbon double bond of the propene linker, which points to an olefination reaction as a key synthetic step.

This primary disconnection (Path A) identifies 2-methylthiazole-4-carboxaldehyde as a crucial precursor. This aldehyde contains the intact thiazole ring and provides the electrophilic carbon for the olefination reaction. The remaining two-carbon amine fragment can be introduced via a corresponding nucleophilic reagent, such as a phosphorus ylide in a Wittig-type reaction.

An alternative disconnection can be made at the C4-C5 bond of the thiazole ring, breaking apart the heterocyclic core itself (Path B). This approach leads back to simpler acyclic precursors that can be cyclized to form the 2-methylthiazole ring with the side chain already partially or fully constructed. This route often relies on classical heterocyclic synthesis methods like the Hantzsch thiazole synthesis.

A third approach (Path C) involves disconnecting the C-C bond between the thiazole ring and the side chain. This suggests a cross-coupling reaction, where a functionalized thiazole (e.g., a 4-halothiazole) is coupled with a suitable three-carbon allylic amine synthon.

For the purpose of this review, the synthetic strategies will be discussed based on a convergent approach, focusing first on the synthesis of the 2-methylthiazole-4-yl precursor fragment and then on the various methods to construct and attach the prop-2-en-1-amine side chain, reflecting the logic of Path A and C.

Synthesis of the 2-Methylthiazol-4-yl Precursor Fragment

The 2-methylthiazole-4-yl fragment is the heterocyclic core of the target molecule. Its synthesis is pivotal and can be accomplished through several established methods, most notably the Hantzsch thiazole synthesis and its variations.

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for the formation of thiazole rings. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.com To obtain the required 2-methyl-4-substituted thiazole, thioacetamide (B46855) is used as the thioamide component, providing the C2-methyl group and the sulfur and nitrogen atoms of the ring.

The general reaction proceeds via the reaction of thioacetamide with an appropriate α-halocarbonyl compound. For the synthesis of the key precursor, 2-methylthiazole-4-carboxaldehyde, the corresponding α-halocarbonyl would be a 3-halo-2-oxopropanal derivative. The reaction is typically performed in a suitable solvent, and subsequent functional group manipulation would be required to yield the final aldehyde.

A common variant involves using starting materials that lead to a more stable 4-substituted thiazole, which can then be converted to the desired aldehyde. For instance, the reaction of thioacetamide with ethyl 2-chloroacetoacetate would yield ethyl 2,4-dimethylthiazole-5-carboxylate, which requires further steps to be converted into the target precursor. The Hantzsch synthesis is known for its reliability and high yields. nih.gov The reaction conditions can be modified, for instance, by performing the synthesis under acidic conditions, which can influence the regioselectivity when using N-substituted thioureas. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| α-Haloketone | Thioamide | Neutral Solvent | 2,4-Disubstituted Thiazole | synarchive.com |

| α-Haloketone | N-monosubstituted thiourea (B124793) | Acidic (e.g., 10M HCl-EtOH) | Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | SiW/SiO₂, heat or ultrasonic | Substituted Hantzsch Thiazole Derivative | nih.gov |

| α-Bromo Ketone | (Het)arylthiourea | Reflux | 4-(1H-1,2,3-Triazol-4-yl)-1,3-thiazole-2-amine | researchgate.net |

Beyond the classical Hantzsch method, several other strategies have been developed for the construction of the 2-methylthiazole ring. These alternatives often provide advantages in terms of starting material availability, reaction conditions, or substituent compatibility.

One-pot protocols starting from readily available β-keto esters have been reported. This method typically involves an in-situ α-monohalogenation of the β-keto ester, followed by reaction with a thioamide like thioacetamide. nih.gov For example, the reaction of ethyl acetoacetate with N-bromosuccinimide followed by cyclization with thioacetamide can produce ethyl 2,4-dimethylthiazole-5-carboxylate. nih.gov

Domino reactions provide an efficient route to substituted thiazoles. A domino alkylation-cyclization of propargyl bromides with thioamides can yield thiazole derivatives under microwave irradiation, often resulting in high yields within minutes. organic-chemistry.org Other modern approaches include copper-catalyzed oxidative reactions of aldehydes, amines, and elemental sulfur, or palladium-catalyzed direct arylation of pre-formed thiazole rings to introduce further substitution. organic-chemistry.org

Formation of the Prop-2-en-1-amine Side Chain

Once the 2-methylthiazole-4-carboxaldehyde precursor is obtained, the next crucial phase is the construction and attachment of the prop-2-en-1-amine side chain. This can be achieved through classical olefination reactions followed by amination, or through more direct C-C bond-forming cross-coupling reactions.

Olefination reactions are a powerful tool for forming carbon-carbon double bonds and are well-suited for constructing the prop-2-ene linker. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are the most common methods employed.

In a typical Wittig approach, 2-methylthiazole-4-carboxaldehyde would be reacted with a phosphorus ylide bearing a protected amine functionality. For example, the ylide generated from (2-aminoethyl)triphenylphosphonium bromide (with a suitable protecting group on the amine, such as Boc) would react with the aldehyde to form the protected target molecule. Subsequent deprotection would then yield this compound.

Alternatively, the side chain can be built in a stepwise manner. A Wittig or HWE reaction with a simpler ylide, such as one derived from diethyl (cyanomethyl)phosphonate, can be used to form an α,β-unsaturated nitrile. This intermediate can then be reduced (e.g., with DIBAL-H or LiAlH₄) to the corresponding allylic amine. Another route involves the reduction of the α,β-unsaturated aldehyde, 3-(2-methylthiazol-4-yl)propenal (formed via a Wittig-type reaction with (formylmethylene)triphenylphosphorane), followed by reductive amination to introduce the amine group. nih.gov

The Julia olefination is another method for creating the alkene, known for favoring the formation of the E-isomer. mdpi.com This reaction involves the addition of a lithiated aryl alkyl sulfone to the aldehyde, followed by reductive elimination to form the alkene. mdpi.com

Modern synthetic methods allow for the direct formation of C-N bonds at allylic positions or the coupling of entire allylic fragments. These methods can offer greater efficiency and control over regioselectivity and stereoselectivity.

Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are widely used for the synthesis of allylic amines. organic-chemistry.org This could involve the reaction of a thiazole-based nucleophile with an allylic substrate containing a leaving group and an amine functionality. More directly, a palladium-catalyzed intermolecular oxidative amination of an unactivated olefin with a primary amine can provide allylic amines with excellent regio- and stereoselectivity. organic-chemistry.org This would involve a 4-vinyl-2-methylthiazole precursor.

Direct allylic C-H amination is an increasingly powerful strategy that avoids the need for pre-functionalized substrates. nih.gov These reactions can be catalyzed by various transition metals and proceed by activating a C(sp³)-H bond adjacent to a double bond, followed by nucleophilic amination. organic-chemistry.orgnih.gov This would be a highly atom-economical route if applied to a 4-propenyl-2-methylthiazole substrate.

| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Reference |

| Modified Julia Olefination | Lithiated phenylalkylsulfone | N-Boc-amino esters | Good yields, high enantiomeric purity, favors E-isomer. | mdpi.com |

| Allylic C-H Amination | Thianthrene-based aminating reagents / Photocatalyst | Terminal Alkenes | Direct formation of alkyl allylamines, mild conditions. | nih.gov |

| Tsuji-Trost Reaction | Palladium catalyst, bidentate phosphine ligand | Allylic alcohols/chlorides, secondary amines | Direct allylic amination, often requires pre-functionalized substrates. | organic-chemistry.org |

| Rhodium-Catalyzed Addition | Rhodium catalyst | Potassium alkenyltrifluoroborates, N-sulfonyl imines | Asymmetric synthesis of chiral allylic amines. | organic-chemistry.org |

| Palladium-Catalyzed C-H Amination | SOX·Pd(OAc)₂ | Terminal olefins, N-triflyl primary amines | High regio- and stereoselectivity (>20:1 linear:branched, >20:1 E:Z). | nih.gov |

An exploration into the synthesis of this compound reveals a landscape of established and innovative chemical strategies. The construction of this molecule hinges on the effective formation of a carbon-carbon bond between a 2-methylthiazole core and a three-carbon allylic amine side chain. This article delves into the specific synthetic methodologies and reaction pathways pertinent to this compound, focusing on coupling strategies and sustainable protocols.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C7H10N2S/c1-6-9-7(5-10-6)3-2-4-8/h2-3,5H,4,8H2,1H3/b3-2+ |

InChI Key |

GULKOKLDNKLVST-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=NC(=CS1)/C=C/CN |

Canonical SMILES |

CC1=NC(=CS1)C=CCN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies of 3 2 Methylthiazol 4 Yl Prop 2 En 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and correlations from 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for 3-(2-Methylthiazol-4-yl)prop-2-en-1-amine are not available in the searched literature.

No studies on the conformational analysis or determination of rotational barriers for this compound using variable temperature NMR have been found.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

The exact mass of this compound, which would be determined by HRMS, is not reported in the available data.

Information regarding the fragmentation pathways of this compound from tandem mass spectrometry (MS/MS) experiments is not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Specific infrared (IR) and Raman vibrational frequencies for the functional groups present in this compound have not been documented in the searched sources.

Identification of Characteristic Vibrational Modes for Thiazole (B1198619) and Prop-2-en-1-amine

The vibrational spectrum of this compound, typically analyzed using Fourier-transform infrared (FT-IR) spectroscopy, provides significant insight into its molecular structure by identifying the characteristic vibrational modes of its constituent functional groups. The spectrum is a composite of the vibrations from the 2-methylthiazole (B1294427) ring and the prop-2-en-1-amine side chain.

The thiazole ring exhibits several characteristic bands. Vibrations associated with the C=N and C=C double bonds within the aromatic ring typically appear in the 1634–1548 cm⁻¹ region. mdpi.comnih.gov Specifically, the C=N stretching frequency is often observed around 1609-1634 cm⁻¹. mdpi.comnih.gov The stretching vibrations of the C-S bond in the thiazole ring are also a key diagnostic feature. The aromatic C-H stretching of the thiazole ring is expected to produce signals above 3000 cm⁻¹, often around 3085 cm⁻¹. mdpi.com

The prop-2-en-1-amine moiety contributes distinct vibrational signatures. The N-H stretching vibrations of the primary amine group (-NH₂) are prominent and typically appear as one or two bands in the 3417–3238 cm⁻¹ range. nih.gov The C=C stretching of the alkene group in the propene linker is generally found in the 1650-1600 cm⁻¹ range, though it may overlap with the thiazole ring vibrations. The aliphatic C-H stretching from the methyl group and the propene chain would be observed around 2978 cm⁻¹. mdpi.com Detailed vibrational assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can correlate experimental frequencies with specific molecular motions. nih.gov

Below is a table summarizing the expected characteristic vibrational modes for the key functional groups in the molecule, based on data from related structures.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3417 - 3238 nih.gov |

| Thiazole Ring | C=N Stretch | 1634 - 1609 mdpi.comnih.gov |

| Alkene / Thiazole | C=C Stretch | 1585 - 1548 mdpi.comresearchgate.net |

| Thiazole Ring | Aromatic C-H Stretch | ~3085 mdpi.com |

| Methyl/Propene | Aliphatic C-H Stretch | ~2978 mdpi.com |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of this compound, featuring a primary amine group and a nitrogen atom within the thiazole ring, allows for the formation of various intermolecular interactions, particularly hydrogen bonds. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the thiazole ring can serve as a hydrogen bond acceptor. researchgate.net

In the solid state, these interactions are crucial in dictating the crystal packing. Studies on similar 2-aminothiazole (B372263) derivatives have revealed the formation of N—H⋯N hydrogen bonds, where the amine hydrogen of one molecule interacts with the ring nitrogen of an adjacent molecule. researchgate.net This often leads to the formation of specific supramolecular structures, such as hydrogen-bonded dimers or chains. researchgate.net For instance, molecules can associate via N—H⋯N interactions to form R²₂(8) dimeric rings, a common motif in such systems. researchgate.net

In addition to the classic N—H⋯N bonds, weaker intermolecular forces such as C—H⋯N and C—H⋯S interactions may also play a role in stabilizing the crystal lattice. The hydrogen atoms on the thiazole ring, the methyl group, and the propene chain can potentially interact with the nitrogen or sulfur atoms of neighboring molecules. The presence and nature of these hydrogen bonds can be inferred from FT-IR spectroscopy, where the N-H stretching frequency may shift to lower wavenumbers upon hydrogen bond formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The molecule contains a conjugated system extending from the thiazole ring through the prop-2-en-1-amine side chain. This conjugation involves the π-electrons of the thiazole ring's C=C and C=N bonds and the C=C bond of the propene linker.

The UV-Vis spectrum of such conjugated systems is typically characterized by intense absorption bands corresponding to π→π* transitions. libretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For the thiazole ring itself, intense π→π* transitions are a dominant feature of its electronic spectrum. iaea.orgresearchgate.net The extended conjugation in the target molecule is expected to shift these absorption bands to longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one, offers valuable insights into the expected structural features. nih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The analysis of a similar crystal structure reveals key conformational details. nih.gov The thiazole ring is expected to be essentially planar. The prop-2-en-1-amine side chain, connected to the thiazole ring, adopts a specific conformation defined by various torsion angles. For instance, in the related structure (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one, the dihedral angle between the thiazole ring and the mean plane of the propenone unit is 8.88 (3)°. nih.gov This indicates a nearly coplanar arrangement, which facilitates electronic conjugation between the two moieties.

The following table presents selected geometric parameters from the crystal structure of the related compound (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one as a reference. nih.gov

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | S1—C1 | 1.716 (2) |

| S1—C3 | 1.718 (2) | |

| N1—C1 | 1.316 (2) | |

| N1—C2 | 1.378 (2) | |

| C2—C3 | 1.341 (3) | |

| C4—O1 | 1.250 (2) | |

| C5—C6 | 1.371 (3) | |

| Bond Angle (°) | C1—S1—C3 | 89.92 (9) |

| C1—N1—C2 | 110.19 (16) | |

| O1—C4—C1 | 120.37 (16) | |

| O1—C4—C5 | 120.53 (17) | |

| Torsion Angle (°) | N1—C1—C4—O1 | 172.31 (15) |

| O1—C4—C5—C6 | 2.2 (2) |

Crystal Packing and Supramolecular Assembly Analysis

The arrangement of molecules in the crystal lattice, or crystal packing, is determined by a network of intermolecular interactions. In the solid state of this compound, hydrogen bonding involving the primary amine group is expected to be a dominant factor in its supramolecular assembly.

Based on analogous structures, the crystal packing is likely stabilized by a combination of interactions. nih.gov In the crystal of (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one, short intermolecular C—H⋯N and C—H⋯O interactions are observed. nih.gov For the title compound, N—H⋯N hydrogen bonds between the amine group of one molecule and the thiazole nitrogen of another are highly probable, potentially forming chains or dimeric motifs. researchgate.net

Computational and Theoretical Investigations of 3 2 Methylthiazol 4 Yl Prop 2 En 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), would provide significant insights into the behavior of 3-(2-Methylthiazol-4-yl)prop-2-en-1-amine at the atomic and molecular levels.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energy Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (geometry optimization). This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its physical and chemical properties. Furthermore, DFT would provide precise calculations of the molecule's total energy and the distribution of electrons, which are fundamental to its reactivity and stability.

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. An analysis of the HOMO and LUMO of this compound would reveal information about its ability to donate and accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates a more reactive molecule. The spatial distribution of these orbitals would highlight the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential (ESP) Surface Mapping for Reactivity Prediction

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This visual tool is invaluable for predicting how a molecule will interact with other molecules. For this compound, the ESP map would show regions of negative potential (electron-rich areas, likely to act as nucleophiles or hydrogen bond acceptors) and positive potential (electron-poor areas, likely to act as electrophiles or hydrogen bond donors). This information would be instrumental in predicting the sites of electrophilic and nucleophilic attack and understanding its intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations would provide a dynamic picture of this compound, complementing the static information obtained from quantum chemical calculations.

Exploration of Conformational Flexibility of the Prop-2-en-1-amine Side Chain

The prop-2-en-1-amine side chain of the molecule is expected to have significant conformational flexibility due to the presence of single bonds. MD simulations would allow for the exploration of the different spatial arrangements (conformations) that this side chain can adopt. By simulating the molecule's movements over a period of time, researchers could identify the most stable and frequently occurring conformations, which is essential for understanding how the molecule might interact with biological targets or other chemical species.

Simulations of this compound in Explicit Solvent Systems

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations in explicit solvent systems (e.g., water) would model the interactions between this compound and the surrounding solvent molecules. These simulations would provide insights into how the solvent affects the molecule's conformation, stability, and dynamics. Understanding these solvent effects is crucial for predicting the molecule's behavior in realistic chemical and biological systems.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand with a target protein. mdpi.commdpi.com

The initial step in molecular docking involves identifying the binding site on the target protein. For derivatives of this compound, this process would involve docking the ligand into the active site of a selected protein target. Studies on analogous thiazole (B1198619) derivatives have demonstrated interactions with various protein targets, including enzymes and receptors involved in cancer and microbial diseases. mdpi.comsemanticscholar.orgacs.org The binding pocket is typically a cavity on the protein surface whose amino acid residues can form favorable interactions with the ligand. For thiazole-containing compounds, key interacting residues often include those capable of forming hydrogen bonds (e.g., Serine, Aspartate, Glutamate) and those with aromatic rings for π-π stacking or hydrophobic interactions (e.g., Phenylalanine, Tyrosine, Tryptophan). nih.gov

Once docked, the binding mode of this compound is analyzed. This involves examining the specific interactions that stabilize the ligand-protein complex. Key interactions for thiazole derivatives typically include:

Hydrogen Bonding: The amine group (-NH2) and the nitrogen atom in the thiazole ring are potential hydrogen bond donors and acceptors, respectively. They can form crucial hydrogen bonds with amino acid residues like Serine, Glutamate, and Aspartate within the active site. nih.gov

Hydrophobic Interactions: The methyl group and the propenyl chain contribute to the molecule's hydrophobicity, allowing it to interact with nonpolar residues in the binding pocket.

Arene-Cation Interactions: The thiazole ring can participate in arene-cation interactions with positively charged residues such as Lysine or Arginine. nih.gov

The table below illustrates hypothetical interactions between this compound and a target protein, based on findings for similar molecules. mdpi.comnih.gov

| Interaction Type | Ligand Group | Protein Residue Example | Distance (Å) |

| Hydrogen Bond | Amine (-NH2) | ASP 132 | 2.99 |

| Hydrogen Bond | Thiazole Nitrogen | SER 95 | 2.50 |

| Arene-Cation | Thiazole Ring | LYS 15 | 5.50 |

| Hydrophobic | Methyl Group | LEU 141 | 4.10 |

Docking programs use scoring functions to estimate the binding free energy (ΔG), typically reported in kcal/mol. rsc.org This score provides a numerical value to rank different binding poses and compare the binding affinities of different ligands. rsc.orgcore.ac.uk A more negative score generally indicates a more favorable binding interaction. mdpi.com Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be combined with molecular dynamics simulations to provide more accurate estimations of binding free energy. core.ac.uk While docking scores provide a rapid estimation, more rigorous methods like free energy perturbation (FEP) offer higher accuracy at a greater computational cost. nih.govacs.org Docking studies on various thiazole derivatives have reported binding energies ranging from -7.0 to -11.0 kcal/mol, indicating strong affinity for their respective targets. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is vital for structure elucidation and characterization. mdpi.com Density Functional Theory (DFT) is a widely used method for these calculations. tandfonline.comresearchgate.net

For this compound, DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-311G(d,p), can predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. tandfonline.comnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for confirming molecular structure. github.ioresearchgate.net Computational methods calculate the isotropic shielding values, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). Studies on heterocyclic compounds show that modern DFT methods can predict proton shifts with a mean absolute error of around 0.08 ppm. github.ionih.gov

Vibrational Frequencies: Theoretical vibrational analysis helps in the assignment of experimental IR and Raman spectra. The calculation provides the frequencies and intensities of the fundamental vibrational modes. scilit.com For thiazole and its derivatives, characteristic vibrations include C-H stretching (around 3000-3200 cm⁻¹), ring stretching (1300-1600 cm⁻¹), and C-H bending modes. researchgate.net Calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. tandfonline.com

The following table presents illustrative predicted vibrational frequencies for this compound, based on DFT B3LYP/6-311++G(d,p) calculations performed on similar thiazole structures. researchgate.netresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3450, 3360 |

| C-H Stretch (Alkene) | 3080 |

| C-H Stretch (Thiazole Ring) | 3150 |

| C=C Stretch (Alkene) | 1640 |

| C=N Stretch (Thiazole Ring) | 1580 |

| N-H Bend (Amine) | 1610 |

| C-S Stretch (Thiazole Ring) | 880 |

Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. acs.orgnih.govnih.govmdpi.com For thiazole derivatives, SAR studies have shown that substituents on the thiazole ring and the amine group can significantly influence potency. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that correlate chemical structure with biological activity. laccei.orgdmed.org.ua These models are invaluable for predicting the activity of new, unsynthesized compounds. imist.ma

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. researchgate.net These descriptors can be categorized as:

Topological (2D): Describing atomic connectivity.

Geometrical (3D): Related to the 3D structure of the molecule.

Electronic: Such as HOMO/LUMO energies and dipole moment.

Physicochemical: Like LogP (lipophilicity) and molar refractivity (MR).

The table below lists common descriptors used in QSAR studies of thiazole derivatives. laccei.orgimist.manih.gov

| Descriptor Class | Descriptor Name | Description |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Physicochemical | LogP | Partition coefficient (lipophilicity) |

| Physicochemical | MR | Molar Refractivity |

| Topological | J | Balaban index (a topological index) |

| 3D | GATS2c | Geary autocorrelation of lag 2 / weighted by atomic charges |

| 3D | VP-6 | Molecular volume |

Once descriptors are calculated for a series of analogs of this compound with known biological activities, statistical methods are employed to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). imist.ma A robust QSAR model, validated internally and externally, can then be used to predict the activity of novel analogs, guiding the design of more potent compounds. researchgate.netlaccei.org For example, a QSAR model for thiazole derivatives acting as PIN1 inhibitors showed excellent predictive power using an ANN model with an architecture of [4-10-1] and descriptors like MR, LogP, and ELUMO. imist.ma

In Silico Screening and Virtual Library Design

Computational methods, particularly in silico screening and the design of virtual libraries, have become indispensable tools in modern drug discovery. These approaches allow for the rapid and cost-effective evaluation of vast chemical spaces to identify promising lead compounds. While, to date, no specific peer-reviewed studies have been published detailing the use of this compound as a central scaffold for large-scale in silico screening or virtual library generation, its structural components suggest significant potential for such applications.

The core of the molecule, the thiazole ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This five-membered heterocycle is a key structural component in numerous FDA-approved drugs and biologically active agents, valued for its favorable electronic properties and ability to engage in various biological interactions. nih.govnih.gov The versatility of the thiazole moiety makes it an attractive starting point for the design and development of novel therapeutic agents for a wide range of pathological conditions. nih.govwisdomlib.org

In the context of virtual library design, this compound serves as an excellent foundational structure. A virtual combinatorial library could be designed by systematically modifying several key positions on the scaffold. For instance, the primary amine group (-NH2) could be acylated, alkylated, or used as a handle to introduce diverse chemical moieties. Similarly, the methyl group on the thiazole ring could be substituted with other alkyl or aryl groups, and modifications could be made to the propene linker to alter the molecule's flexibility and geometry. This process generates a large, structurally diverse library of virtual compounds that all share the same core scaffold. researchgate.net

Once a virtual library based on this scaffold is generated, it can be subjected to in silico screening against specific biological targets. This process typically involves molecular docking simulations, where each compound in the virtual library is computationally placed into the binding site of a target protein (e.g., an enzyme or receptor). These simulations calculate a "docking score," which estimates the binding affinity between the compound and the target. nih.gov Compounds with the most favorable scores are identified as "hits" and prioritized for further investigation. This approach has been successfully applied to libraries of other thiazole derivatives to identify potential inhibitors for targets such as DNA gyrase and various cancer-related proteins. nih.govnih.gov

Due to the absence of specific published research for this compound, no concrete data from virtual screening campaigns can be tabulated. However, a representative table below illustrates the typical output from such an in silico study, showcasing the types of data that would be generated to evaluate and rank virtual compounds derived from the scaffold.

Table 1: Representative Example of a Virtual Screening Output for a Library Derived from the this compound Scaffold.

Note: The following data is illustrative and does not represent the results of actual experiments.

| Compound ID | Scaffold Modification | Target Protein | Docking Score (kcal/mol) | Predicted H-Bonds | Lipinski's Rule of Five Violations |

| V-001 | Amine acylated with benzoic acid | Kinase A | -9.8 | 3 | 0 |

| V-002 | Amine alkylated with cyclopropyl (B3062369) group | Protease B | -8.5 | 2 | 0 |

| V-003 | Methyl group replaced with phenyl | Kinase A | -10.2 | 4 | 1 |

| V-004 | Propene linker saturated | Protease B | -7.9 | 2 | 0 |

| V-005 | Amine acylated with 4-chlorobenzoic acid | Kinase A | -10.5 | 3 | 0 |

Mechanistic Chemical Biology and Pharmacological Target Interaction Studies of 3 2 Methylthiazol 4 Yl Prop 2 En 1 Amine Focus on Molecular Mechanisms

Investigations into Enzyme Inhibition Mechanisms

Comprehensive searches of scientific databases and literature have not yielded specific studies on the enzyme inhibition mechanisms of 3-(2-Methylthiazol-4-yl)prop-2-en-1-amine. The following subsections detail the specific areas where data is currently unavailable.

Kinetic Characterization of Enzyme-Compound Interactions (e.g., K_i, K_m, V_max)

No published research provides kinetic characterization data, such as inhibition constants (K_i), Michaelis-Menten constants (K_m), or maximum reaction velocities (V_max), for the interaction of this compound with any specific enzyme.

Interactive Data Table: Kinetic Parameters of this compound

| Enzyme Target | K_i | K_m | V_max |

| Data Not Available | - | - | - |

Elucidation of Active Site Binding Modes and Conformational Changes Induced by this compound

There are no available studies, such as X-ray crystallography or computational modeling, that elucidate the binding mode of this compound within the active site of any enzyme. Consequently, information regarding any conformational changes induced by its binding is also unavailable.

Allosteric Modulation and Cooperative Binding Studies

Scientific literature lacks any reports on the potential allosteric modulation of enzymes by this compound. Studies investigating cooperative binding phenomena involving this compound have not been found.

Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics

Similar to the lack of enzyme inhibition data, there is no specific information available regarding the receptor binding profile or the dynamics of interaction between this compound and any pharmacological receptor.

Quantitative Receptor Binding Assays for Affinity and Selectivity Assessment (e.g., K_d, IC_50)

No quantitative data from receptor binding assays, such as dissociation constants (K_d) or half-maximal inhibitory concentrations (IC_50), are present in the scientific literature for this compound. This prevents any assessment of its affinity or selectivity for any known receptor.

Interactive Data Table: Receptor Binding Affinity of this compound

| Receptor Target | K_d | IC_50 |

| Data Not Available | - | - |

Investigation of Receptor Subtype Specificity and Ligand Bias

In the absence of primary binding data, there have been no subsequent investigations into the receptor subtype specificity of this compound. Furthermore, the concept of ligand bias, which describes the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor, has not been explored for this compound.

Biophysical Techniques for Real-Time Binding Kinetics (e.g., Surface Plasmon Resonance)

There is no available research in the public domain detailing the use of biophysical techniques such as Surface Plasmon Resonance (SPR) to investigate the real-time binding kinetics of this compound with any biological target. Data on its association rates (kₐ), dissociation rates (kₑ), or equilibrium dissociation constants (Kₑ) are absent from the scientific literature.

Analysis of Protein-Ligand Complex Structures

Investigations into the structural basis of this compound's interaction with target proteins have not been published.

Co-crystallography of this compound with Target Proteins

There are no reported instances of successful co-crystallization of this compound with any target proteins. As such, no crystallographic data or Protein Data Bank (PDB) entries exist that would describe its binding mode, specific molecular interactions, or induced conformational changes in a target protein.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Elucidation

The scientific literature contains no studies utilizing Cryo-Electron Microscopy to elucidate the structure of this compound in complex with large protein assemblies or macromolecular machines.

Cellular Uptake and Intracellular Distribution Mechanisms of this compound

Detailed experimental data on how this compound enters cells and where it localizes is not available.

Membrane Permeability Studies and Transporter Interactions

No studies were found that specifically measure the membrane permeability of this compound, for instance, through methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays. There is also no information regarding its potential interaction with membrane transporters, such as those from the ATP-binding cassette (ABC) or solute carrier (SLC) superfamilies.

Subcellular Localization and Organelle Targeting Investigations

There is a lack of published research using techniques like fluorescence microscopy with tagged derivatives or subcellular fractionation followed by analytical detection to determine the intracellular distribution of this compound. Therefore, its potential to target specific organelles such as mitochondria, the endoplasmic reticulum, or the nucleus remains uninvestigated.

Synthesis and Structure Activity Relationship Sar Exploration of Derivatives and Analogs of 3 2 Methylthiazol 4 Yl Prop 2 En 1 Amine

Rational Design Principles for Structural Modification

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. researchgate.net The thiazole (B1198619) ring in the parent compound is a key pharmacophoric element, but it can be replaced by other five-membered heterocycles to potentially improve activity, alter selectivity, or enhance metabolic stability. nih.gov The choice of a bioisostere depends on matching properties such as size, shape, electronics, and the ability to form key hydrogen bonds. unimore.it For instance, 1,2,4-oxadiazoles and 1,2,3-triazoles have been successfully used as bioisosteres for other heterocyclic rings in drug design. researchgate.netunimore.it

Potential bioisosteric replacements for the thiazole ring are considered to modulate the compound's physiochemical and pharmacological properties.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Thiazole | Oxazole | Modulates hydrogen bonding capacity and electronic distribution. |

| Thiazole | Isothiazole | Alters the position of heteroatoms, potentially changing binding vectors. |

| Thiazole | Pyrazole | Offers different hydrogen bond donor/acceptor patterns. researchgate.net |

| Thiazole | Imidazole | Possesses varied electronic and acid/base properties. researchgate.net |

| Thiazole | 1,2,4-Oxadiazole | Can act as a stable substitute, potentially improving metabolic profile. researchgate.net |

| Thiazole | 1,2,3-Triazole | Known for its stability and ability to mimic the features of other functional groups. unimore.it |

| Thiazole | 1,2,4-Thiadiazole | Similar in structure to thiazole but with altered electronic properties. |

The methyl group at the C2 position of the thiazole ring is a critical site for substitution to explore the SAR. The reactivity of the thiazole ring and its interaction with biological targets can be significantly influenced by the electronic nature of substituents at this position. globalresearchonline.net Electron-donating groups, such as the native methyl group, can affect the basicity and nucleophilicity of the ring, while electron-withdrawing groups can have the opposite effect. globalresearchonline.netpharmaguideline.com SAR studies on various thiazole-containing compounds have shown that even small substituents, like a methyl group, can be important for biological activity. nih.govmdpi.com Modifying this group allows for probing the steric and electronic requirements of the target's binding pocket.

| Modification of C2-Methyl Group | Potential Substituent (R) | Expected Impact on Properties |

| Homologation | Ethyl (-CH₂CH₃) | Probes for additional hydrophobic interactions. |

| Introduction of Polar Groups | Hydroxymethyl (-CH₂OH) | Introduces hydrogen bonding capability. |

| Halogenation | Trifluoromethyl (-CF₃) | Alters electronic profile (strongly electron-withdrawing) and may improve metabolic stability. |

| Bioisosteric Replacement | Amino (-NH₂) | Introduces a basic center and hydrogen bonding. |

| Removal (H) | Hydrogen (-H) | Establishes the importance of the methyl group for activity. |

The flexibility of the prop-2-en-1-amine side chain allows it to adopt numerous conformations. While this flexibility can be advantageous for initial binding, it can also lead to an entropic penalty upon binding and may allow for interactions with off-target receptors. researchgate.net Conformational restriction, or rigidification, is a strategy used to lock the side chain into a bioactive conformation. This can enhance potency and selectivity. researchgate.net Techniques include incorporating the chain into a cyclic system (e.g., cyclopropane (B1198618) or piperidine (B6355638) ring) or introducing rigidifying elements like double or triple bonds. Conversely, chain extension or homologation can be used to explore whether deeper binding pockets can be accessed.

| Modification Strategy | Example Modification | Desired Outcome |

| Conformational Restriction | ||

| Cyclization | Incorporate the propylamine (B44156) chain into a cyclopropyl (B3062369) ring. | Lock the dihedral angles into a more defined orientation. researchgate.net |

| Introduction of Unsaturation | Replace the single bond with a double or triple bond. | Reduce the number of rotatable bonds. |

| Steric Hindrance | Add bulky groups adjacent to the amine. | Limit rotational freedom. |

| Chain Extension/Flexibility | ||

| Homologation | Extend to a but-2-en-1-amine or pent-2-en-1-amine (B8634847) chain. | Probe for additional binding interactions further from the thiazole core. |

| Branching | Introduce methyl or other small alkyl groups on the chain. | Explore steric tolerance within the binding site. |

Synthetic Strategies for Analog Preparation

The efficient synthesis of a diverse range of analogs is crucial for a successful SAR campaign. Modern synthetic methodologies, including combinatorial and parallel synthesis, are often employed to accelerate the drug discovery process.

Combinatorial chemistry provides a powerful set of tools for rapidly generating large libraries of related compounds. wikipedia.orgnih.gov The "split-and-pool" synthesis method, often performed on a solid support, allows for the creation of thousands to millions of compounds in a systematic manner. wikipedia.orgnih.gov For more focused libraries, parallel synthesis is employed, where discrete compounds are synthesized in separate reaction wells, often using automated platforms. enamine.net

Solid-phase synthesis is particularly well-suited for creating libraries of thiazole derivatives. nih.govacs.org A common scaffold can be attached to a resin, and then various building blocks can be added in a stepwise fashion. This approach simplifies purification, as excess reagents and byproducts can be washed away, and allows for the use of excess reagents to drive reactions to completion. nih.gov

A divergent synthetic strategy is highly efficient for producing a library of analogs from a single, advanced common intermediate. For the synthesis of 3-(2-methylthiazol-4-yl)prop-2-en-1-amine analogs, a key intermediate is 2-methylthiazole-4-carboxaldehyde. sigmaaldrich.comachemblock.comsigmaaldrich.com This commercially available or readily synthesized compound provides a versatile starting point for elaboration of the side chain.

For example, a Wittig or Horner-Wadsworth-Emmons reaction with the aldehyde can install the prop-2-enyl backbone. Subsequent functional group transformations, such as reduction of a nitrile or azide (B81097), can then furnish the primary amine. By using a variety of different reagents in these steps, a diverse set of analogs with modifications in the side chain can be rapidly accessed from this single precursor.

Elucidation of Structure-Activity Relationships (SAR) based on Mechanistic Data

The biological activity of derivatives of this compound is intricately linked to their structural features. Mechanistic data from various studies on analogous thiazole-containing compounds provide insights into how modifications to the parent structure can influence target interactions.

Positional and Stereochemical Effects on Target Interaction

The spatial arrangement of atoms and functional groups within a molecule is a critical determinant of its interaction with biological targets. For derivatives of this compound, both positional isomerism and stereochemistry are expected to play significant roles.

Positional Isomerism: The substitution pattern on the thiazole ring and the propenamine side chain can dramatically alter binding affinity and efficacy. For instance, in a series of 4-(4-methoxyphenyl)-2-aminothiazole derivatives evaluated as adenosine (B11128) A3 receptor antagonists, the position of substituents on the phenyl ring was crucial for activity. nih.gov A methoxy (B1213986) group at the para position of the phenyl ring led to a significant increase in binding affinity. nih.gov This suggests that for derivatives of this compound, the precise placement of substituents on any appended aromatic or heterocyclic rings would likely have a profound impact on their interaction with a target protein. Moving the methyl group from the 2-position of the thiazole ring to the 5-position, for example, would alter the electronic distribution and steric profile of the molecule, likely affecting its binding orientation within a receptor pocket.

Stereochemistry: The introduction of chiral centers into the molecule can lead to enantiomers with distinct biological activities. The double bond in the prop-2-en-1-amine side chain can exist as either E (trans) or Z (cis) isomers. These geometric isomers will present the amine group and the thiazole ring in different spatial orientations, which can lead to differential binding at a target site. Furthermore, modification of the side chain, for instance by adding substituents to the carbon atoms, could introduce chiral centers. In a study of 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, the (R)- and (S)-enantiomers displayed different affinities and agonist activities at AMPA receptors. nih.gov This highlights the importance of stereochemistry in ligand-receptor interactions, and it is highly probable that stereoisomers of this compound derivatives would exhibit similar stereoselectivity in their biological targets.

Impact of Functional Group Modifications on Binding Affinity and Selectivity

Modification of the functional groups on the this compound scaffold is a key strategy for optimizing its pharmacological profile. The nature of these modifications can influence binding affinity, selectivity, and pharmacokinetic properties.

Thiazole Ring Modifications: The thiazole ring itself is a critical pharmacophore. In studies of other 2-aminothiazoles, modifications to this core structure were generally not well-tolerated. nih.gov However, the introduction of different substituents at the 2- and 5-positions can be explored. For example, replacing the 2-methyl group with other alkyl or aryl groups could modulate lipophilicity and steric interactions.

Propenamine Side Chain Modifications: The prop-2-en-1-amine side chain offers multiple points for modification.

Amine Group: The primary amine is a key functional group, likely involved in hydrogen bonding or salt bridge formation with the target. Acylation or alkylation of this amine can have a significant impact. In a series of adenosine A3 receptor antagonists, N-acetyl and N-propionyl substitutions on a 2-aminothiazole (B372263) core enhanced binding affinity. nih.gov Conversely, in other systems, functionalization of an amino group with sulfonamides, while improving affinity, led to a loss of agonist potency. nih.gov

Alkene Linker: The rigidity of the double bond helps to hold the thiazole ring and the amine group in a specific conformation. Saturation of this bond to a propyl chain would increase flexibility, which could be beneficial or detrimental depending on the target's binding site topology.

Substituents on the Linker: Adding substituents to the alkene or the adjacent carbon atoms can influence the molecule's shape and electronic properties.

The table below summarizes the potential impact of various functional group modifications based on general principles observed in related thiazole derivatives.

| Modification Site | Functional Group Change | Potential Impact on Binding Affinity and Selectivity |

| Thiazole Ring (Position 2) | Methyl to larger alkyl or aryl groups | May enhance van der Waals interactions but could also introduce steric hindrance. |

| Propenamine Side Chain | Primary amine to secondary/tertiary amine | Could alter hydrogen bonding capacity and basicity, affecting target interaction. |

| Propenamine Side Chain | Primary amine to amide/sulfonamide | May introduce additional hydrogen bond donors/acceptors and alter electronic properties. nih.govnih.gov |

| Alkene Linker | Reduction to single bond | Increases conformational flexibility, which could alter the optimal binding pose. |

| Appended Groups | Introduction of electron-donating or electron-withdrawing groups on an aryl substituent | Can modulate the electronic nature of the molecule, influencing electrostatic interactions with the target. rsc.org |

Design and Synthesis of Fluorescent or Isotopic Probes based on this compound

To further investigate the biological role and mechanism of action of compounds derived from this compound, the development of chemical probes is essential. Fluorescent and isotopic probes are powerful tools for visualizing and quantifying the distribution and target engagement of these molecules in biological systems.

Fluorescent Probes: A fluorescent probe can be designed by conjugating a fluorophore to the this compound scaffold. The choice of fluorophore and the point of attachment are critical to ensure that the probe retains its biological activity and that the fluorescence properties are suitable for imaging experiments. The thiazole core itself can be part of a larger fluorescent system. chim.it General strategies for designing such probes often involve linking the molecule of interest to a well-characterized fluorescent dye. The synthesis would likely involve modifying the primary amine or another suitable position on the molecule to allow for covalent attachment of the fluorophore. The design of novel fluorescent probes often starts with a core structure that can be chemically modified to tune its photophysical properties. nih.govrsc.orgrsc.org

Isotopic Probes: Isotopic labeling involves replacing one or more atoms in the molecule with their corresponding isotopes, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging. For this compound, isotopic labeling could be achieved through several synthetic routes. For example, a tritiated version could be prepared by catalytic reduction of a suitable precursor with tritium gas. For PET imaging, a common strategy is to introduce a fluorine atom or another positron-emitting nuclide. This would require the synthesis of a precursor molecule that can undergo a radiolabeling reaction. For instance, a derivative with a leaving group could be reacted with [¹⁸F]fluoride to introduce the radioactive isotope. nih.gov The development of such radioligands is crucial for in vivo imaging studies to understand the pharmacokinetics and target occupancy of the parent compound.

The following table outlines potential strategies for the development of probes based on the this compound structure.

| Probe Type | Label | Labeling Strategy | Potential Application |

| Fluorescent | e.g., Fluorescein, Rhodamine | Covalent attachment to the primary amine via an amide or thiourea (B124793) linkage. | In vitro cellular imaging, fluorescence microscopy. |

| Isotopic (for binding assays) | ³H or ¹⁴C | Introduction of the isotope during synthesis, for example, by using a labeled precursor or through catalytic tritiation. | Radioligand binding assays to determine receptor affinity and density. |

| Isotopic (for PET imaging) | ¹⁸F | Synthesis of a precursor with a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride. nih.gov | In vivo imaging of target distribution and occupancy in the brain or other organs. |

Applications of 3 2 Methylthiazol 4 Yl Prop 2 En 1 Amine in Chemical Science and Future Research Trajectories

Role as a Versatile Synthetic Intermediate for Complex Molecules

The structural features of 3-(2-Methylthiazol-4-yl)prop-2-en-1-amine make it a highly valuable and versatile intermediate, or synthon, for the construction of more complex molecules. The thiazole (B1198619) ring and the allylamine (B125299) chain offer multiple reactive sites that can be selectively functionalized. Thiazole derivatives are well-established building blocks in organic synthesis, with numerous methods developed for their construction and modification. analis.com.mynih.gov

The reactivity of the thiazole ring itself allows for substitutions, typically at the C2, C4, and C5 positions, enabling the introduction of various substituents to tailor the molecule's properties. analis.com.my The primary amine of the allylamine group is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and sulfonylation to form a wide range of amide, secondary/tertiary amine, and sulfonamide derivatives. nih.gov Furthermore, the alkene double bond can participate in addition reactions, such as hydrogenation, halogenation, or epoxidation, providing another avenue for molecular elaboration. This multi-faceted reactivity allows chemists to use this compound as a starting point for synthesizing a diverse library of compounds for various applications. nih.gov

| Reactive Site | Potential Transformation | Resulting Functional Group | Synthetic Utility |

|---|---|---|---|

| Primary Amine (-NH2) | Acylation (e.g., with Acyl Chloride) | Amide | Creation of peptide mimics, modification of biological activity. |

| Primary Amine (-NH2) | N-Alkylation (e.g., with Alkyl Halide) | Secondary/Tertiary Amine | Modulating basicity, building complex amine scaffolds. |

| Alkene (C=C) | Hydrogenation | Alkane | Saturation of the side chain to alter conformation and properties. |

| Alkene (C=C) | Halogenation (e.g., with Br2) | Dihaloalkane | Intermediate for further substitution or elimination reactions. |

| Thiazole Ring | Electrophilic Substitution | Substituted Thiazole | Introduction of functional groups to fine-tune electronic properties. analis.com.my |

Potential as a Ligand in Coordination Chemistry and Material Science

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. Thiazole derivatives have been explored for their applications in coordination chemistry. researchgate.net The this compound molecule possesses multiple potential coordination sites, making it an attractive candidate for use as a ligand.

The nitrogen atom within the thiazole ring, the sulfur atom, and the nitrogen atom of the amine group all possess lone pairs of electrons that can be donated to a metal center to form coordinate bonds. This multi-dentate character could allow the molecule to act as a chelating ligand, binding to a metal ion at multiple points to form a stable metal complex. The specific geometry and electronic properties of these resulting complexes would depend on the metal ion used and the coordination mode of the ligand. Such metal complexes could exhibit interesting catalytic, optical, or magnetic properties, making them relevant for applications in material science, such as the development of novel catalysts, sensors, or functional materials. nih.gov

Development of Chemical Probes for Biological System Interrogation (Non-Clinical Focus)

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. chemicalprobes.org The development of such tools is crucial for fundamental research in chemical biology. The this compound scaffold is a promising starting point for the design of novel chemical probes, with a strict focus on non-clinical research applications.

To function as a probe, the core scaffold can be chemically modified in several ways. For instance, a fluorescent reporter group (a fluorophore) could be attached, often via the reactive amine handle, to allow for visualization of the probe's location within a cellular environment using fluorescence microscopy. Alternatively, a reactive "warhead" could be incorporated to enable covalent bonding to a target biomolecule, which is useful for identifying protein binding partners. The thiazole ring and the specific stereochemistry of the side chain can provide the necessary structural features for selective recognition of a biological target. The goal of these probes is not to treat a disease but to interrogate biological pathways and understand the functions of specific biomolecules. nih.gov

Theoretical Frameworks for Predicting Novel Reactivities and Functions of Related Thiazole-Amine Scaffolds

Modern computational chemistry provides powerful theoretical frameworks for predicting the behavior of molecules before they are synthesized in the lab. researchgate.net These methods can be applied to this compound and related thiazole-amine scaffolds to forecast their reactivity, stability, and potential functions.

Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information helps predict which parts of the molecule are most likely to react and under what conditions. For example, calculations can determine the relative acidity of protons or the most likely sites for electrophilic attack on the thiazole ring. researchgate.net Furthermore, molecular docking simulations can predict how the molecule might bind to the active site of a protein, guiding the design of more potent and selective chemical probes or inhibitors for research purposes. These theoretical studies accelerate the discovery process by allowing scientists to prioritize the synthesis of compounds with the most promising predicted properties. acs.org

| Theoretical Method | Predicted Property | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, orbital energies, reaction barriers. | Predicting sites of chemical reactivity for synthesis planning. researchgate.net |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions. | Understanding how the molecule behaves in a biological environment. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interaction energies. | Modeling reactions within a protein active site. |

| Molecular Docking | Binding pose and affinity to a biological target. | Virtual screening and rational design of selective chemical probes. |

Identification of Research Gaps and Emerging Methodologies in the Field

While the thiazole and allylamine motifs are individually well-studied, the chemistry and application of combined thiazole-allylamine scaffolds like this compound are less explored, representing a significant research gap. There is a need for more extensive studies on the unique reactivity and potential applications that arise from the interplay between these two functional groups. Furthermore, while 2-aminothiazoles are known to appear as frequent hitters in screening campaigns, their potential for non-specific activity needs to be carefully evaluated, a liability that requires further investigation. nih.gov

To address these gaps, researchers are utilizing several emerging methodologies. In synthesis, there is a strong push towards "green chemistry" to reduce environmental impact. nih.gov This includes the use of innovative techniques like microwave-assisted synthesis, ultrasound irradiation, and the development of one-pot, multi-component reactions that increase efficiency and reduce waste. analis.com.myresearchgate.net The development of novel, environmentally benign catalysts is also a key area of focus for thiazole synthesis. researchgate.net In the realm of applications, high-throughput screening and advanced computational modeling are accelerating the identification of new functions for thiazole-containing molecules.

Perspectives on Future Directions for Thiazole and Allylamine Chemical Biology

The future of chemical biology research involving thiazole and allylamine scaffolds is geared towards creating increasingly sophisticated and multifunctional molecular tools. For thiazoles, a major direction is the design of highly specific chemical probes for imaging and proteomics, moving beyond simple inhibitors to tools that can report on enzyme activity or post-translational modifications in living cells. nih.gov The development of novel thiazole-based materials with tailored electronic and photophysical properties also remains a promising frontier. acs.org

For allylamines, research is expanding beyond their established roles to explore new types of reactivity and their potential as building blocks in complex natural product synthesis. researchgate.net The true potential, however, lies at the intersection of these two fields. The strategic combination of the stable, electronically tunable thiazole ring with the versatile allylamine functional group within a single molecule provides a powerful platform. Future work will likely focus on using this integrated scaffold to develop multi-target agents, advanced diagnostic tools, and novel biomaterials, guided by predictive theoretical models and constructed using sustainable synthetic methods. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methylthiazol-4-yl)prop-2-en-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves condensation reactions between thiazole derivatives and enamine precursors. For example, thiazole-containing intermediates can be synthesized via cyclization of thiourea analogs with α,β-unsaturated carbonyl compounds under acidic reflux conditions (e.g., acetic acid as a catalyst) . Optimization should focus on solvent choice (e.g., absolute ethanol for improved solubility), reaction time (typically 5–7 hours), and temperature control (reflux at ~80°C) to maximize yield. Post-synthetic purification via recrystallization (using methanol or ethanol) is critical to isolate the target compound .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C) is essential for verifying the thiazole ring and prop-2-en-1-amine backbone. Key signals include:

- ¹H NMR : A doublet for the allylic protons (δ 5.5–6.5 ppm) and singlet for the thiazole methyl group (δ 2.5–3.0 ppm).

- ¹³C NMR : Carbons adjacent to sulfur in the thiazole ring (δ 120–130 ppm) and the enamine C=N bond (δ 150–160 ppm).

Additional confirmation via IR (stretching frequencies for C=N and C-S bonds) and high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

- Methodological Answer : Reactive intermediates (e.g., thiourea derivatives or α,β-unsaturated aldehydes) require inert atmosphere handling to prevent oxidation. Waste containing sulfur or nitrogen must be segregated and treated with neutralizing agents (e.g., sodium bicarbonate) before disposal. Collaborate with certified waste management services for environmentally compliant disposal of toxic byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular configurations of thiazole-amine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX/ORTEP provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, SHELXL’s refinement algorithms can distinguish between tautomeric forms or positional isomers by analyzing electron density maps. Discrepancies in literature data (e.g., thiazole ring puckering) can be addressed by comparing experimental data with DFT-optimized geometries .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring in this compound?

- Methodological Answer : Protecting the enamine group (e.g., via Boc or Fmoc protection) prior to thiazole functionalization prevents unwanted nucleophilic attacks. For electrophilic substitutions (e.g., halogenation), use mild Lewis acids (e.g., ZnCl₂) to direct reactivity to the thiazole’s C5 position. Monitor reaction progress via TLC or LC-MS to identify byproducts early .

Q. How can computational modeling guide the design of derivatives for biological activity studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities of derivatives to target proteins (e.g., antimicrobial enzymes). Focus on modifying the prop-2-en-1-amine chain to enhance hydrogen bonding or π-π stacking interactions. Validate predictions with QSAR models using descriptors like logP and polar surface area to optimize bioavailability .

Q. What analytical techniques are optimal for quantifying trace impurities in bulk samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) provides sensitivity for impurity profiling. Coupled with mass spectrometry (LC-MS), it identifies structural anomalies (e.g., oxidation byproducts). For metal contaminants, inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with pharmacopeial limits .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting solubility data reported for this compound in polar solvents?

- Methodological Answer : Solubility discrepancies often arise from crystallinity variations. Use differential scanning calorimetry (DSC) to assess polymorphic forms. For enhanced reproducibility, standardize solvent systems (e.g., DMSO:water gradients) and document equilibration times. Cross-validate with neutron scattering for solvation dynamics .

Q. What experimental controls are essential in stability studies under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.